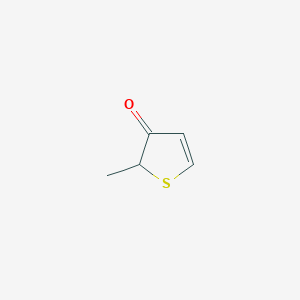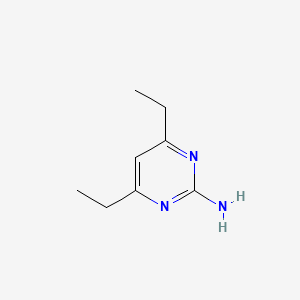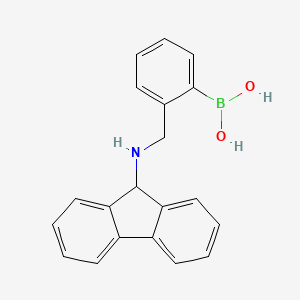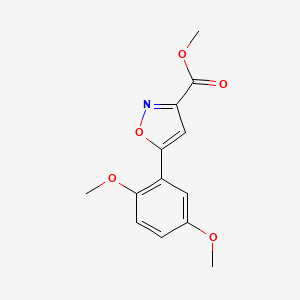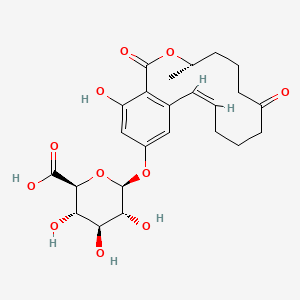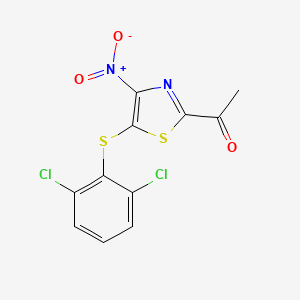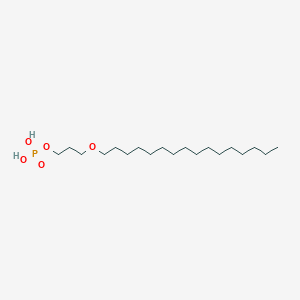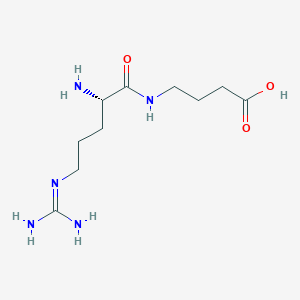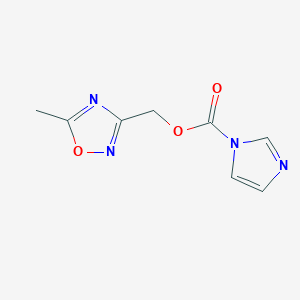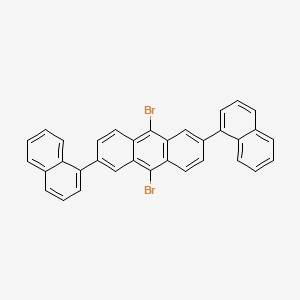
9,10-Dibromo-2,6-di(naphthalen-1-yl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dibromo-2,6-di(naphthalen-1-yl)anthracene: is an organic compound that belongs to the class of anthracene derivatives. It is characterized by the presence of bromine atoms at the 9 and 10 positions and naphthyl groups at the 2 and 6 positions of the anthracene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dibromo-2,6-di(naphthalen-1-yl)anthracene typically involves the bromination of 2,6-di(naphthalen-1-yl)anthracene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atoms in 9,10-Dibromo-2,6-di(naphthalen-1-yl)anthracene can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the anthracene core.
Coupling Reactions: The naphthyl groups can engage in coupling reactions, forming extended conjugated systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted anthracene derivatives, while oxidation and reduction reactions modify the functional groups on the anthracene core .
Applications De Recherche Scientifique
Chemistry:
Organic Electronics: The compound is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs) due to its favorable electronic properties.
Photovoltaics: It is employed in the development of organic photovoltaic cells for solar energy conversion.
Biology and Medicine:
Fluorescent Probes: The compound’s fluorescence properties make it useful as a fluorescent probe in biological imaging and diagnostics.
Industry:
Mécanisme D'action
The mechanism of action of 9,10-Dibromo-2,6-di(naphthalen-1-yl)anthracene is primarily related to its electronic structure. The bromine atoms and naphthyl groups influence the distribution of electron density within the anthracene core, affecting its reactivity and interaction with other molecules. The compound can engage in π-π stacking interactions, which are crucial for its role in organic electronics and materials science .
Comparaison Avec Des Composés Similaires
9,10-Dibromoanthracene: Lacks the naphthyl groups, resulting in different electronic properties.
2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene: Similar structure but with naphthyl groups at different positions, leading to variations in reactivity and applications.
Uniqueness: 9,10-Dibromo-2,6-di(naphthalen-1-yl)anthracene is unique due to the specific positioning of bromine atoms and naphthyl groups, which confer distinct electronic and optical properties. These features make it particularly suitable for applications in organic electronics and materials science .
Propriétés
Formule moléculaire |
C34H20Br2 |
|---|---|
Poids moléculaire |
588.3 g/mol |
Nom IUPAC |
9,10-dibromo-2,6-dinaphthalen-1-ylanthracene |
InChI |
InChI=1S/C34H20Br2/c35-33-30-18-16-24(28-14-6-10-22-8-2-4-12-26(22)28)20-32(30)34(36)29-17-15-23(19-31(29)33)27-13-5-9-21-7-1-3-11-25(21)27/h1-20H |
Clé InChI |
SHZXMHZQQWKGBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=CC4=C(C=C3)C(=C5C=C(C=CC5=C4Br)C6=CC=CC7=CC=CC=C76)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


